molecular formula C9H21NO B11926154 N-(Ethoxymethyl)-N-isopropylpropan-2-amine CAS No. 62992-34-1

N-(Ethoxymethyl)-N-isopropylpropan-2-amine

Cat. No.: B11926154
CAS No.: 62992-34-1
M. Wt: 159.27 g/mol
InChI Key: LWHCUIXVTGOWIP-UHFFFAOYSA-N
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Description

N-(Ethoxymethyl)-N-isopropylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom, along with an isopropyl group and a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethoxymethyl)-N-isopropylpropan-2-amine typically involves the reaction of isopropylamine with ethyl chloroformate to form N-ethoxycarbonyl-N-isopropylamine. This intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride to yield this compound. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxymethyl)-N-isopropylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(ethoxymethyl)-N-isopropylpropan-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(Ethoxymethyl)-N-isopropylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Ethoxymethyl)-N-isopropylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group may facilitate the compound’s binding to active sites, while the isopropyl group can influence its overall conformation and reactivity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxymethyl)-N-isopropylpropan-2-amine
  • N-(Ethoxymethyl)-N-methylpropan-2-amine
  • N-(Ethoxymethyl)-N-isopropylbutan-2-amine

Uniqueness

N-(Ethoxymethyl)-N-isopropylpropan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

62992-34-1

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-(ethoxymethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C9H21NO/c1-6-11-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

LWHCUIXVTGOWIP-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C(C)C)C(C)C

Origin of Product

United States

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